4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is a synthetic organic compound characterized by the presence of a benzyloxy group, a methoxy-d3 group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The benzene ring is first functionalized with a benzyloxy group through a nucleophilic substitution reaction.
Introduction of the Methoxy-d3 Group: The methoxy-d3 group is introduced via a methylation reaction using a deuterated methylating agent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating reagent under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to convert the trifluoromethyl group to a difluoromethyl group.
Substitution: The methoxy-d3 group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases are employed for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyloxy and methoxy-d3 groups contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-1-methoxy-2-(trifluoromethyl)benzene: Similar structure but without the deuterium labeling.
4-(Benzyloxy)-1-(methoxy)-2-(trifluoromethyl)benzene: Similar structure but with a non-deuterated methoxy group.
4-(Benzyloxy)-1-(methoxy-d3)-2-(fluoromethyl)benzene: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the methoxy-d3 group in 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene makes it unique compared to its non-deuterated counterparts. This deuterium labeling can provide insights into reaction mechanisms and metabolic pathways due to the kinetic isotope effect.
Properties
IUPAC Name |
4-phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-19-14-8-7-12(9-13(14)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIYKGWULJNRR-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.